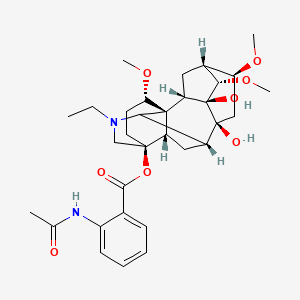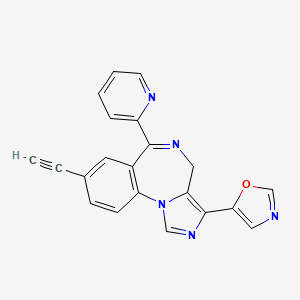
ラパコニチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lappaconitine is an alkaloid originally found in species of Aconitum . It exhibits analgesic, antinociceptive, anti-inflammatory, anti-arrhythmic, and antiepileptic/anticonvulsant activities . It’s also known as allapinine and is present in Aconitum sinomontanum (sacred tower giant Chinese monkshood). It has sodium channel effects opposite from aconitine, acting as a sodium channel blocker .
Synthesis Analysis
A series of diterpene alkaloid derivatives are prepared by reaction of the lappaconitine with the corresponding organic or inorganic acid . The lappaconitine was isolated from the root of Aconitum sinomontanum Nakai in Gansu Province in China .Molecular Structure Analysis
The conformation of the carbon skeleton in diterpenoid alkaloids of the lappaconitine, heteratisine, and lycoctonine types was analyzed as a function of the nature of the substituents and intramolecular H-bonds and their states in the crystal based on x-ray structure analyses of lappaconitine and heteratisine .Chemical Reactions Analysis
A series of diterpene alkaloid derivatives are prepared by reaction of the lappaconitine with the corresponding organic or inorganic acid . The structures of all newly synthesized compounds were established by analytical and spectral data .Physical And Chemical Properties Analysis
Lappaconitine was obtained as a colourless crystal, and the molecular formula was determined by Analytical and X-ray as C32H44N2O8 . The 1H NMR spectrum revealed the presence of an N-acetyl, two methoxy groups, and disubstituted benzene .科学的研究の応用
薬理学的評価
ラパコニチンは、ジテルペンアルカロイドであり、様々な Aconitum および Delphinium 種から抽出されています {svg_1}. ラパコニチンは広範な生物活性を示しており、その副作用を軽減するための研究が活発に行われています {svg_2}. ある研究では、ジテルペンアルカロイドであるラパコニチンと 3H-1,5-ベンゾジアゼピン断片を含むハイブリッド分子を構築するための便利な経路が提案されました {svg_3}. この新しいハイブリッド化合物は、実験的疼痛モデルにおいて低毒性と優れた鎮痛活性を示しました {svg_4}.
鎮痛作用
ラパコニチンは、中国では30年以上、軽度または中等度の急性および慢性の疼痛の治療に臨床的に使用されています {svg_5}. ラパコニチンは、神経障害性疼痛および癌性疼痛のラットモデルにおいて、抗過敏症作用を示しています {svg_6}. ラパコニチンの累積投与量を皮下注射すると、脊髄神経結紮誘発性神経障害性ラットにおいて用量依存的な機械的抗アロダイニアと熱的抗過敏症が生じました {svg_7}.
抗不整脈作用
ラパコニチンの抗不整脈作用は、in vivo でのアドレナリン不整脈試験で研究されています {svg_8}. 単離心房での研究では、これらの新規化合物の作用機序は、β-アドレナリン受容体とカリウムチャネルの遮断を含むことが示されています {svg_9}.
分子モデリング
分子ドッキング解析は、電位依存性ナトリウムチャネル NaV1.5 との標的分子結合の可能性を決定するために実施されました {svg_10}. これは、副作用を軽減しながら治療効果を維持した、ラパコニチンの将来の合理的改変の基礎となります {svg_11}.
脊髄ダイノルフィンA発現の刺激
ラパコニチン治療は、神経障害性ラットおよびミクログリアの初代培養において脊髄ダイノルフィンA発現を刺激しましたが、ニューロンやアストロサイトでは刺激しませんでした {svg_12}. リポソーム封入クロドロナート、ダイノルフィンA抗体、およびκ-オピオイド受容体アンタゴニスト GNTI の特異的なミクログリア枯渇剤による硬膜外前処置は、硬膜外および皮下ラパコニチン誘発性機械的抗アロダイニアを完全に抑制しました {svg_13}.
合成とキャラクタリゼーション
ラパコニチン塩の合成とキャラクタリゼーションが報告されています {svg_14}. ホットプレート試験は、新しい鎮痛薬をスクリーニングするために急性刺激を使用する単純な疼痛モデルであり、通常はオピオイドアゴニストなどの中枢神経系に作用する物質が使用されます {svg_15}.
作用機序
Target of Action
Lappaconitine primarily targets voltage-gated sodium channels . It specifically inhibits the neuronal isoform of voltage-gated sodium channel 1.7 (Nav1.7) stably expressed in human embryonic kidney (HEK293) cells . Other targets include Acetylcholinesterase, P2X purinoceptor 3, and Sodium channel protein type V alpha subunit .
Mode of Action
Lappaconitine interacts with its targets by inhibiting voltage-gated sodium channels . It promotes the release of norepinephrine and inhibits the release of substance P in the synaptic cleft . This inhibition is voltage-dependent and occurs in a slow and irreversible manner .
Biochemical Pathways
Lappaconitine affects several biochemical pathways. It significantly impacts retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .
Pharmacokinetics
Preliminary theoretical ADME properties of norditerpenoid alkaloids, which include Lappaconitine, suggest promising data . .
Result of Action
Lappaconitine has significant molecular and cellular effects. It reduces cell viability and suppresses cell proliferation . It induces G0/G1 cell cycle arrest through the inhibition of Cyclin D1, p-Rb, and induction of p21 and p53 . Furthermore, it triggers apoptosis through the activation of mitochondrial-mediated pathways .
Action Environment
The action, efficacy, and stability of Lappaconitine can be influenced by various environmental factors. For instance, the analgesic effects of Lappaconitine can be affected by the physiological state of the organism, such as the presence of inflammation or neuropathic pain . .
Safety and Hazards
生化学分析
Biochemical Properties
Lappaconitine interacts with various enzymes, proteins, and other biomoleculesIt is known that Lappaconitine has significant effects on chronic pain .
Cellular Effects
Lappaconitine influences cell function by affecting various cellular processes. It has been shown to have significant effects on inflammatory reactions and persistent pain
Molecular Mechanism
The molecular mechanism of Lappaconitine’s action is complex and involves multiple interactions at the molecular level. It is known to affect retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . It also slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .
Dosage Effects in Animal Models
The effects of Lappaconitine vary with different dosages in animal models. It has been shown that both 4 mg/kg Lappaconitine and 8 mg/kg Lappaconitine could significantly improve the paw withdrawal latency (PWL) of rats
Metabolic Pathways
Lappaconitine is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lappaconitine involves several steps including acylation, reduction, cyclization, and demethylation.", "Starting Materials": [ "Benzoyl chloride", "Methylamine", "Acetic anhydride", "Sodium borohydride", "Methanol", "Ethanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Benzoyl chloride is reacted with methylamine to form N-methylbenzamide.", "N-methylbenzamide is acylated with acetic anhydride to form N-methyl-N-acetylbenzamide.", "Sodium borohydride is added to reduce the carbonyl group of N-methyl-N-acetylbenzamide to form N-methyl-N-acetylbenzylamine.", "N-methyl-N-acetylbenzylamine is cyclized with hydrochloric acid to form 14-benzoyl-2-methyl-3,4,5,6,7,8-hexahydro-1H-6,10-epoxy-2,6-methano-2H-quinolizidine.", "14-benzoyl-2-methyl-3,4,5,6,7,8-hexahydro-1H-6,10-epoxy-2,6-methano-2H-quinolizidine is demethylated with sodium hydroxide to form Lappaconitine." ] } | |
CAS番号 |
32854-75-4 |
分子式 |
C32H44N2O8 |
分子量 |
584.7 g/mol |
IUPAC名 |
[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1 |
InChIキー |
NWBWCXBPKTTZNQ-QOQRDJBUSA-N |
異性体SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
正規SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lappaconitine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)


![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)
![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)